

Formulation of MELK-8a Hydrochloride for Preclinical Animal Studies

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Compound of Interest

Compound Name: MELK-8a hydrochloride

Cat. No.: B608966

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the formulation of **MELK-8a hydrochloride**, a potent and selective inhibitor of maternal embryonic leucine zipper kinase (MELK), for in vivo animal studies. It includes solubility data, recommended vehicle compositions for various administration routes, and step-by-step preparation instructions. Additionally, a sample experimental workflow for a pilot in vivo study and a diagram of the MELK signaling pathway are presented to guide researchers in their preclinical investigations.

Introduction to MELK-8a Hydrochloride

MELK-8a hydrochloride is a small molecule inhibitor of MELK with a half-maximal inhibitory concentration (IC₅₀) of 2 nM.[1][2][3][4][5] MELK is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly mitosis, and is overexpressed in various cancers.[6] Inhibition of MELK by MELK-8a has been shown to suppress the growth of cancer cells, making it a promising candidate for cancer therapy.[2][3][7] Preclinical evaluation in animal models is a critical step in the development of this compound.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of **MELK-8a hydrochloride** is provided in the table below.

Property	Value	Reference
Molecular Weight	469.02 g/mol	[1][2][4]
Appearance	Light yellow to yellow solid	[2]
Purity	≥95%	[7]
Solubility (MELK-8a)	0.22 g/L (at pH 6.8)	[2][3]
Solubility (MELK-8a hydrochloride)	1 mg/ml in PBS (pH 7.2)	[7]
Solubility (MELK-8a dihydrochloride)	3 mg/mL in DMSO; 22 mg/mL in Water	[8]
Insoluble in	DMF, DMSO, Ethanol (hydrochloride form)	[7]

Note: The solubility can vary depending on the salt form (hydrochloride vs. dihydrochloride) and the specific batch of the compound.

Recommended Formulations for Animal Studies

The selection of an appropriate vehicle is crucial for ensuring drug solubility, stability, and bioavailability, while minimizing toxicity to the animal. Based on published preclinical studies, the following formulations are recommended for MELK-8a administration in mice.

Route of Administration	Vehicle Composition	Maximum Concentration
Intravenous (IV) & Oral (PO)	5% Ethanol + 100% Propylene Glycol (PG) + 5% Cremophor EL + 80% PBS	Not specified, dose-dependent
Subcutaneous (SC)	10% Propylene Glycol (PG) + 25% (20% v/v) Solutol HS 15	Not specified, dose-dependent

Experimental Protocols

Preparation of Formulation for Intravenous (IV) or Oral (PO) Administration

This protocol describes the preparation of a solution suitable for IV or PO administration in mice.

Materials:

- **MELK-8a hydrochloride**
- Ethanol (200 proof)
- Propylene Glycol (PG)
- Cremophor® EL
- Phosphate-buffered saline (PBS), pH 7.2
- Sterile conical tubes
- Vortex mixer
- Sterile filters (0.22 µm) and syringes

Protocol:

- Weigh the required amount of **MELK-8a hydrochloride** and place it in a sterile conical tube.
- Add the required volume of ethanol to the tube and vortex until the compound is fully dissolved.
- Add the required volume of Propylene Glycol and vortex thoroughly.
- Add the required volume of Cremophor EL and vortex until the solution is homogenous.
- Slowly add the required volume of PBS to the mixture while vortexing to avoid precipitation.
- If any precipitation occurs, gently warm the solution and continue vortexing.

- Once a clear solution is obtained, sterile filter the final formulation using a 0.22 µm syringe filter into a sterile vial.
- Store the formulation at 4°C and use within 24 hours. Solutions are unstable and should be prepared fresh.^[1]

Preparation of Formulation for Subcutaneous (SC) Administration

This protocol outlines the preparation of a formulation for SC injection in mice.

Materials:

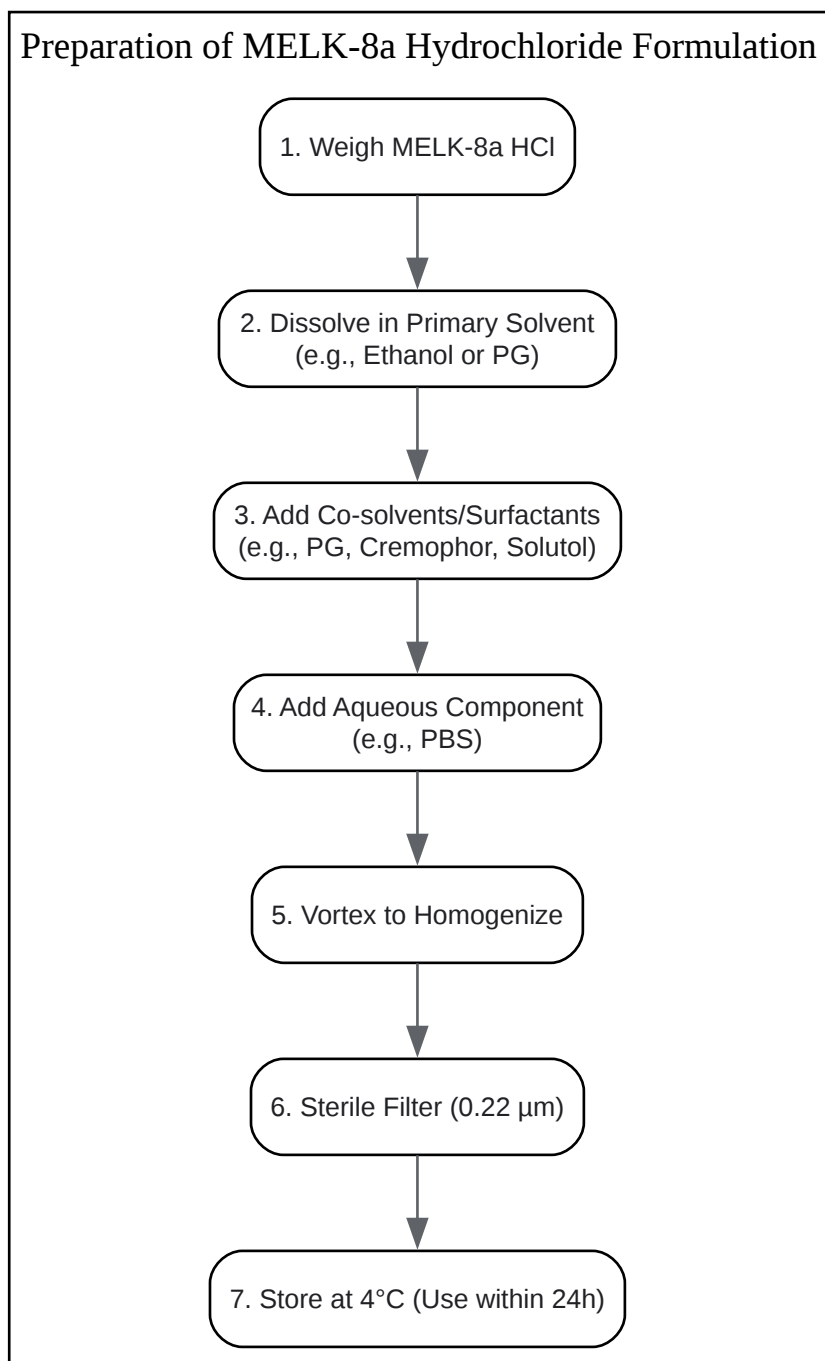
- **MELK-8a hydrochloride**
- Propylene Glycol (PG)
- Solutol® HS 15
- Sterile conical tubes
- Vortex mixer
- Sterile filters (0.22 µm) and syringes

Protocol:

- Weigh the required amount of **MELK-8a hydrochloride** and place it in a sterile conical tube.
- Add the required volume of Propylene Glycol to the tube and vortex until the compound is dissolved.
- Add the required volume of Solutol HS 15 and vortex until the solution is clear and homogenous.
- Sterile filter the final formulation using a 0.22 µm syringe filter into a sterile vial.
- Store the formulation at 4°C and use within 24 hours.

Visualized Experimental Workflow and Signaling Pathway

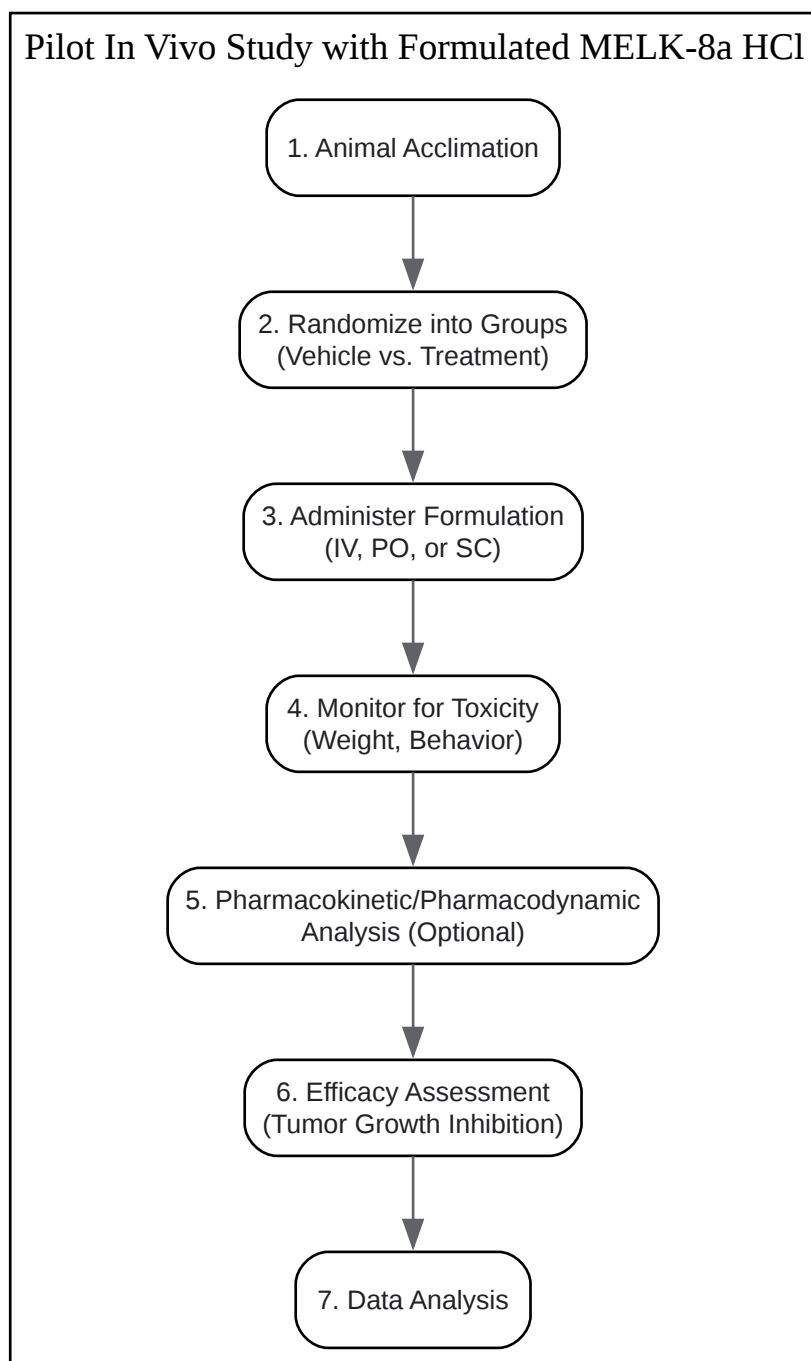
Formulation Preparation Workflow



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Caption: Workflow for preparing **MELK-8a hydrochloride** formulations.

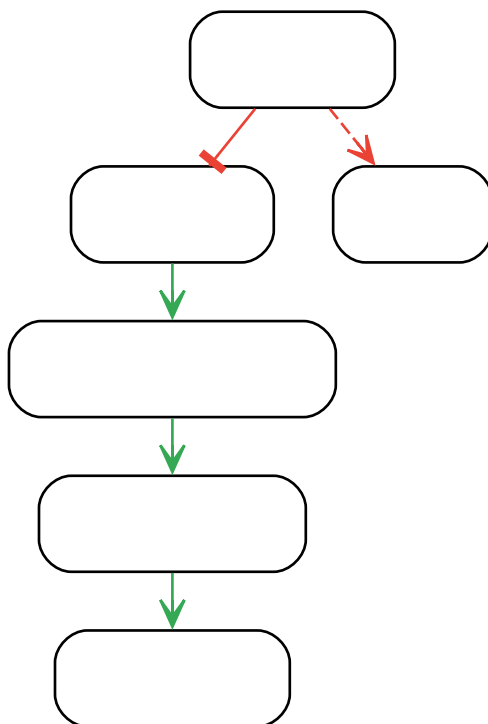
Pilot In Vivo Study Workflow



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Caption: Workflow for a pilot in vivo study of **MELK-8a hydrochloride**.

MELK Signaling Pathway



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Caption: Simplified MELK signaling pathway and the inhibitory action of MELK-8a.

Pharmacokinetic Considerations

Subcutaneous administration of MELK-8a at 30 mg/kg in C57BL/6 mice resulted in rapid absorption ($T_{max} = 0.4$ h) and a peak plasma concentration of 6.6 μM .^{[2][3]} However, oral administration at 10 mg/kg in the same mouse strain showed poor oral bioavailability (3.6%).^[2] These findings suggest that for systemic exposure, subcutaneous or intravenous routes may be more effective than oral administration.

Conclusion

The successful formulation of **MELK-8a hydrochloride** is a critical prerequisite for conducting meaningful in vivo studies. The protocols and data presented in this application note provide a comprehensive guide for researchers to prepare stable and effective formulations for preclinical evaluation. Careful consideration of the administration route and the corresponding vehicle composition is essential for achieving reliable and reproducible results.

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